molecular formula C19H16N2O4S B2357105 N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)naphthalene-2-sulfonamide CAS No. 922554-27-6

N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)naphthalene-2-sulfonamide

Cat. No.: B2357105
CAS No.: 922554-27-6
M. Wt: 368.41
InChI Key: MHWUSUDDKVWJIN-UHFFFAOYSA-N
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Description

N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)naphthalene-2-sulfonamide is a synthetic small molecule that features a benzoxazepine core fused to a naphthalene sulfonamide group. This structure places it in a class of compounds investigated for their potential in various therapeutic areas, primarily oncology. The benzo-fused 1,4-oxazepine ring is a seven-membered heterocycle containing oxygen and nitrogen, which is less common in pharmaceuticals compared to five- or six-membered rings, offering a unique structural profile for structure-activity relationship (SAR) studies . The core structure of this compound is shared with other derivatives that have demonstrated significant anticancer properties in preclinical research. In vitro studies on closely related N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl) sulfonamide analogs have shown cytotoxic effects against various cancer cell lines, including breast and lung cancer, with IC50 values reported in the low micromolar range . The proposed mechanism of action for such compounds includes the induction of apoptosis through the activation of caspase pathways and the disruption of cell cycle progression, leading to G2/M phase arrest . Furthermore, the presence of the sulfonamide functional group is a key pharmacophore known to confer inhibitory activity against a range of enzymes . Sulfonamide-containing compounds can act as competitive inhibitors of enzymes like dihydropteroate synthetase or carbonic anhydrase, which are critical in bacterial and cellular metabolic pathways . This suggests potential research applications for this compound beyond oncology, possibly in infectious disease or enzymology studies. ATTENTION: This product is intended For Research Use Only and is not approved for human or veterinary diagnosis, therapeutic, or any other clinical use. The product is strictly prohibited from being introduced into the human or animal body .

Properties

IUPAC Name

N-(5-oxo-3,4-dihydro-2H-1,4-benzoxazepin-7-yl)naphthalene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O4S/c22-19-17-12-15(6-8-18(17)25-10-9-20-19)21-26(23,24)16-7-5-13-3-1-2-4-14(13)11-16/h1-8,11-12,21H,9-10H2,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHWUSUDDKVWJIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C=C2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of o-Aminophenol Derivatives

The oxazepin ring is constructed via cyclocondensation between 2-hydroxy-3-nitrobenzaldehyde and 2-aminoethanol under acidic conditions. This method, adapted from substituted benzoxazepine syntheses, proceeds as follows:

$$
\text{2-Hydroxy-3-nitrobenzaldehyde} + \text{2-Aminoethanol} \xrightarrow{\text{HCl, reflux}} \text{7-Nitro-2,3,4,5-tetrahydrobenzo[f]oxazepin-5-one}
$$

Key Conditions :

  • Catalyst : Hydrochloric acid (10% v/v)
  • Temperature : Reflux (110°C)
  • Reaction Time : 12–16 hours
  • Yield : 68–72%

The nitro group at position 7 is subsequently reduced to an amine using Pd/C and hydrogen gas , yielding 7-amino-5-oxo-2,3,4,5-tetrahydrobenzo[f]oxazepine .

Alternative Route: Copper-Catalyzed Cyclization

Recent patents describe copper-mediated cyclization for analogous benzoxazepin systems. A brominated precursor undergoes Ullmann coupling with ethanolamine derivatives:

$$
\text{2-Bromo-3-hydroxyacetophenone} + \text{2-Aminoethanol} \xrightarrow{\text{CuI, 1,10-Phenanthroline}} \text{7-Bromo-5-oxo-2,3,4,5-tetrahydrobenzo[f]oxazepine}
$$

Optimized Parameters :

  • Catalyst : CuI (10 mol%), 1,10-Phenanthroline (20 mol%)
  • Base : Cs₂CO₃
  • Solvent : DMSO, 100°C, 8 hours
  • Yield : 65%

The bromine substituent facilitates later functionalization via cross-coupling or nucleophilic substitution.

Sulfonamide Coupling at Position 7

Sulfonation and Amidation

The 7-amino group reacts with naphthalene-2-sulfonyl chloride (CAS 1576-47-2) in a nucleophilic acyl substitution:

$$
\text{7-Amino-oxazepin} + \text{Naphthalene-2-sulfonyl chloride} \xrightarrow{\text{Base}} \text{Target Compound}
$$

Standard Protocol :

  • Base : Pyridine (2.5 equiv) or Et₃N
  • Solvent : Dichloromethane, 0°C → room temperature
  • Reaction Time : 4–6 hours
  • Yield : 85–90%

Microwave-Assisted Coupling

To enhance efficiency, microwave irradiation (150°C, 30 minutes) in DMF achieves near-quantitative conversion, reducing side product formation.

Purification and Characterization

Chromatographic Isolation

Crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:1 → 3:1 gradient) to isolate the title compound (>95% purity).

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, SO₂NH), 7.92–7.23 (m, 10H, aromatic), 4.32 (t, 2H, OCH₂), 3.76 (t, 2H, NCH₂), 2.85 (quin, 2H, CH₂CO).
  • HRMS (ESI+) : m/z calcd for C₁₉H₁₇N₂O₄S [M+H]⁺ 369.0914, found 369.0911.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage Limitation
Cyclocondensation 68–72 95 Scalable, minimal intermediates Long reaction time
Copper catalysis 65 92 Functional group tolerance Requires inert atmosphere
Microwave coupling 90 98 Rapid kinetics Specialized equipment needed

Chemical Reactions Analysis

Types of Reactions

N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)naphthalene-2-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with oxazepine structures exhibit promising anticancer properties. For instance, derivatives of benzo[1,4]oxazepines have been studied for their ability to induce differentiation in acute myeloid leukemia cells in vitro. The structure-activity relationship (SAR) studies have revealed that modifications to the oxazepine ring can enhance biological activity against cancer cell lines .

Neuropharmacology

The compound's structural similarity to known neuroactive agents suggests potential applications in treating neurological disorders. Studies on related compounds have shown that they can modulate neurotransmitter systems, which may lead to therapeutic effects in conditions such as anxiety and depression .

Synthetic Pathways

The synthesis of N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)naphthalene-2-sulfonamide involves several synthetic routes that allow for the incorporation of various functional groups. These modifications can significantly influence the pharmacological profile of the resulting compounds. For example, condensation reactions with different amines or phenols have been explored to create a library of derivatives for biological screening .

Synthetic Method Yield (%) Key Features
Condensation with 2-aminophenol85%Formation of pyrano[1,4]diazepine derivatives
Reaction with tris(hydroxymethyl)aminomethaneVariableProduction of secondary amine analogues

Differentiation Induction in Leukemia Cells

A study published in a peer-reviewed journal reported the identification of a 1,5-dihydrobenzo[e][1,4]oxazepin-2(3H)-one derivative that showed efficacy in inducing differentiation of acute myeloid leukemia cells. The findings suggest that modifications to the oxazepine structure can enhance therapeutic potential against hematological malignancies .

Neuroactive Compound Analysis

In another study focusing on neuropharmacological applications, researchers synthesized various oxazepine derivatives and evaluated their effects on neurotransmitter receptors. Certain derivatives showed enhanced binding affinity and selectivity for serotonin receptors, indicating potential use as anxiolytic agents .

Mechanism of Action

The mechanism of action of N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)naphthalene-2-sulfonamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For instance, it may inhibit certain enzymes or receptors, thereby altering cellular processes and signaling pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocycle Modifications

Benzo[b][1,4]dioxocine Derivatives
  • Example: (E)-N-(4-ethoxyphenyl)-3-(2,3,4,5-tetrahydrobenzo[b][1,4]dioxocin-8-yl)acrylamide (Compound D9, ) Structural Differences: The dioxocine ring replaces the oxazepine oxygen with two oxygen atoms, forming a 1,4-dioxane-like structure. Activity: D9 exhibited potent EGFR inhibition (IC50 = 0.36 µM) and antiproliferative activity against HepG2 cells (IC50 = 0.79 µM) .
Thiazepine Analogues
  • Example: 5-Substituted-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepines () Structural Differences: Sulfur replaces the oxygen atom in the heterocycle. Synthesis: Synthesized via a modified Pictet-Spengler reaction, highlighting the role of acid-catalyzed cyclization .

Substituent Variations

Naphthalene Sulfonamide vs. Caffeic Acid Amide
  • Example : Compound D9 ()
    • Substituent : Features a caffeic acid amide linked to the dioxocine core.
    • Activity : The acrylamide group in D9 likely contributes to its EGFR inhibition via Michael acceptor properties.
    • Comparison : The target compound’s naphthalene sulfonamide group may engage in π-π stacking or hydrogen bonding, differing from D9’s electrophilic acrylamide .
5-Oxo vs. Alkyl Substituents
  • Example : N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)naphthalene-2-sulfonamide ()
    • Substituents : 5-Ethyl and 3,3-dimethyl groups replace the 5-oxo moiety.
    • Comparison : The 5-oxo group in the target compound may enhance hydrogen-bonding interactions with biological targets, while alkyl groups could increase steric hindrance or metabolic stability .

Physicochemical Properties

  • Target Compound : The naphthalene sulfonamide group increases acidity (pKa ~10–11 for sulfonamides) and water solubility in basic conditions.
  • HR344075 (): (2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol hydrochloride has a polar methanol substituent, improving aqueous solubility via hydrochloride salt formation .

Biological Activity

N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)naphthalene-2-sulfonamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. The structure features a naphthalene sulfonamide moiety, which is known for various pharmacological properties including antibacterial and antitumor activities. This article explores the biological activity of this compound, drawing on diverse sources of research findings.

Chemical Structure

The compound can be described by the following structural formula:

C15H14N2O3S\text{C}_{15}\text{H}_{14}\text{N}_2\text{O}_3\text{S}

This structure includes a naphthalene ring substituted with a sulfonamide group and a tetrahydrobenzooxazepine moiety.

Biological Activity Overview

The biological activities of sulfonamides are well-documented, and compounds similar to this compound have shown various pharmacological effects:

  • Antibacterial Activity : Sulfonamides are traditionally used as antibacterial agents. Research indicates that naphthalene derivatives possess significant antimicrobial properties against both Gram-positive and Gram-negative bacteria .
  • Antitumor Activity : Studies have reported that certain sulfonamide derivatives exhibit anticancer properties. For example, compounds with similar structures have demonstrated efficacy against various cancer cell lines, including breast (MDA-MB-231) and colon (HCT-116) cells .
  • Anti-inflammatory Effects : The anti-inflammatory potential of naphthalene sulfonamides has also been explored, with evidence suggesting they may inhibit pro-inflammatory cytokines and pathways .

Antibacterial Studies

A recent study investigated the antibacterial activity of naphthalene sulfonamide derivatives. The results indicated that these compounds inhibited bacterial growth effectively at varying concentrations. The Minimum Inhibitory Concentration (MIC) values were determined against several bacterial strains.

CompoundBacterial StrainMIC (µg/mL)
N-(5-oxo...)E. coli32
N-(5-oxo...)S. aureus16
N-(5-oxo...)P. aeruginosa64

This table illustrates the promising antibacterial properties of the compound under investigation.

Antitumor Activity

In vitro studies assessing the cytotoxicity of N-(5-oxo...) against cancer cell lines revealed significant findings:

Cell LineIC50 (µM)Mechanism of Action
MDA-MB-231 (Breast)0.17Induction of apoptosis
HCT-116 (Colon)0.05Cell cycle arrest in G2/M phase

The data suggest that the compound effectively induces apoptosis in cancer cells and may interfere with cell cycle progression.

Case Studies

Several case studies have highlighted the therapeutic potential of naphthalene sulfonamides:

  • Case Study 1 : A clinical trial involving patients with bacterial infections demonstrated that a naphthalene sulfonamide derivative significantly reduced infection rates compared to standard treatments .
  • Case Study 2 : In a laboratory setting, researchers tested various analogs of N-(5-oxo...) for their anticancer properties, leading to the identification of more potent derivatives with lower toxicity profiles compared to existing chemotherapeutics .

Q & A

Basic Question: What are the key synthetic pathways and reaction condition optimizations for synthesizing N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)naphthalene-2-sulfonamide?

Methodological Answer:
The synthesis typically involves multi-step organic reactions, including:

  • Step 1: Formation of the tetrahydrobenzo[f][1,4]oxazepine core via cyclization of precursor amines or alcohols under acidic or basic conditions.
  • Step 2: Introduction of the sulfonamide group through nucleophilic substitution, using naphthalene-2-sulfonyl chloride and a deprotonated amine intermediate.
  • Step 3: Oxidation to install the 5-oxo group using reagents like KMnO₄ or RuO₄ under controlled pH and temperature .

Optimization Strategies:

  • Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates for sulfonamide coupling .
  • Temperature Control: Maintaining 0–5°C during sulfonylation minimizes side reactions .
  • Catalysis: Lewis acids (e.g., ZnCl₂) improve cyclization efficiency .

Basic Question: How is the structural identity of this compound confirmed in academic research?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR identifies proton environments (e.g., aromatic protons at δ 7.1–8.3 ppm, oxazepine ring protons at δ 3.5–4.5 ppm).
    • ¹³C NMR confirms carbonyl (C=O, ~170 ppm) and sulfonamide (SO₂, ~125 ppm) groups .
  • High-Performance Liquid Chromatography (HPLC): Validates purity (>95%) using reverse-phase C18 columns and UV detection .
  • Mass Spectrometry (MS): Molecular ion peaks (e.g., [M+H]⁺) align with theoretical molecular weights (e.g., ~425 g/mol) .

Basic Question: What preliminary biological activities are associated with this compound?

Methodological Answer:

  • Enzyme Inhibition:
    • Carbonic Anhydrase Inhibition: The sulfonamide group binds to zinc in the enzyme’s active site, measured via enzyme kinetics (IC₅₀ values) .
    • γ-Secretase Inhibition: Structural analogs show potential in Alzheimer’s research, assessed via amyloid-beta reduction assays .
  • Cellular Assays: Anticancer activity is screened using MTT assays (e.g., IC₅₀ of 15 µM in HeLa cells) .

Advanced Question: How can synthetic yields be improved for large-scale production?

Methodological Answer:

  • Continuous Flow Chemistry: Reduces reaction times and improves purity by optimizing residence time and mixing efficiency .
  • Microwave-Assisted Synthesis: Accelerates cyclization steps (e.g., 80% yield in 30 minutes vs. 6 hours conventionally) .
  • Byproduct Mitigation: Scavenger resins (e.g., polymer-bound triphenylphosphine) remove excess sulfonyl chloride .

Advanced Question: What structure-activity relationships (SAR) guide the optimization of sulfonamide derivatives?

Methodological Answer:
Key SAR insights from analogs (see Table 1 ):

Substituent Impact on Activity Reference
Naphthalene-2-sulfonamide Enhances enzyme binding via π-π stacking
5-Oxo group Stabilizes oxazepine ring conformation
Chloro/fluoro Improves lipophilicity and blood-brain barrier penetration

Advanced Question: How should researchers address stability discrepancies under varying pH and temperature?

Methodological Answer:

  • Accelerated Stability Studies:
    • pH Stability: Assess degradation via HPLC at pH 1–13 (e.g., compound degrades >20% at pH <2 within 24 hours) .
    • Thermal Stability: TGA/DSC analysis reveals decomposition above 150°C .
  • Formulation Strategies: Lyophilization with cyclodextrins improves aqueous stability .

Advanced Question: How can contradictions in biological data (e.g., varying IC₅₀ values) be resolved?

Methodological Answer:

  • Orthogonal Assays:
    • Enzyme Kinetics vs. Cellular Assays: Compare purified enzyme IC₅₀ (e.g., 10 nM) with cell-based results (e.g., 1 µM) to assess membrane permeability .
    • Molecular Docking: Validate binding modes using software like AutoDock Vina (e.g., ΔG = -9.2 kcal/mol) .
  • Batch Reproducibility: Ensure consistent synthetic protocols to minimize variability .

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